molecular formula C18H17N3O2S2 B2943904 N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 330190-44-8

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B2943904
CAS RN: 330190-44-8
M. Wt: 371.47
InChI Key: WOXJXLGTRLCQCH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Approaches : Innovative synthesis methods have been developed for benzothiazole derivatives, including N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide, aiming at enhancing their chemical properties and biological activities. These methods include copper-catalyzed intramolecular cyclization processes and reactions involving biphenyl acid chloride and 2-aminobenzothiazole to produce compounds with significant biological potential (Wang et al., 2008).

  • Antitumor and Antimicrobial Properties : Several studies have evaluated the antitumor and antimicrobial effects of benzothiazole derivatives. Notably, derivatives have shown promising antitumor activity against various cancer cell lines, including significant inhibitory effects on the growth of human tumor cells. The research highlights the potential of these compounds as innovative anti-cancer agents, with specific derivatives demonstrating substantial antitumor effects (Ostapiuk et al., 2017). Additionally, antimicrobial screening of novel benzothiazole derivatives has revealed potent antibacterial and antifungal activities, suggesting these compounds as promising candidates for antibiotic development (Incerti et al., 2017).

Chemical Properties and Reactivity

  • Chemical Reactivity : The synthesis of benzothiazole and its analogs often involves novel ligands and catalysts to facilitate intramolecular cyclization, leading to high yields of desired products. These synthetic pathways are crucial for producing compounds with specific biological activities, indicating the versatility and reactivity of the benzothiazole scaffold (Perry et al., 2008).

properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-9-6-7-12-10(8-9)14(15(19)22)17(24-12)21-16(23)18-20-11-4-2-3-5-13(11)25-18/h2-5,9H,6-8H2,1H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXJXLGTRLCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

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